

# Technical Guide: 2,4-Dichloro-5-ethoxyaniline

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## Compound of Interest

Compound Name:	2,4-Dichloro-5-ethoxyaniline
CAS No.:	380844-01-9
Cat. No.:	B15318203

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## Molecular Weight Determination, Synthetic Stoichiometry, and Analytical Validation

### Part 1: Executive Summary & Physicochemical Profile

In the high-stakes arena of small molecule drug discovery—particularly within the kinase inhibitor space (e.g., Src/Abl inhibitors like Bosutinib)—the precise manipulation of the aniline ring is paramount. **2,4-Dichloro-5-ethoxyaniline** represents a strategic homolog of the commercially ubiquitous methoxy analog. While the methoxy variant (CAS 98446-49-2) is a standard building block, the ethoxy analog allows medicinal chemists to modulate lipophilicity ( ) and metabolic stability without altering the core electronic pharmacophore.

This guide provides the definitive reference for the molecular weight (MW) characteristics required for accurate stoichiometry and mass spectrometry-based validation.

#### 1.1 Molecular Identity Table<sup>[1]</sup>

Property	Value	Notes
IUPAC Name	2,4-Dichloro-5-ethoxybenzenamine	Systematic nomenclature
Molecular Formula		Homologated (+CH <sub>2</sub> ) vs. Methoxy ( )
Average Mol. Weight [1][2][3][4][5][6]	206.07 g/mol	Used for stoichiometric calculations (yields, loading)
Monoisotopic Mass	204.998 g/mol	Based on ; Critical for High-Res MS (HRMS)
Physical State	Solid (Crystalline)	Typically off-white to pale brown needles
Predicted LogP	-3.1	Higher than methoxy analog (~2.6), enhancing permeability

## 1.2 The Isotopic Signature (Critical for MS Analysis)

Due to the presence of two chlorine atoms, the molecular weight cannot be treated as a single scalar in analytical contexts. The isotopic distribution follows a distinct 9:6:1 pattern (approximate) for the

,

, and

peaks.

- M ( ): 205.0 Da (100% Relative Abundance)
- M+2 ( )

): 207.0 Da (~64% Relative Abundance)

- M+4 (

): 209.0 Da (~10% Relative Abundance)



*Scientist's Note: When setting up Single Ion Monitoring (SIM) on an LC-MS, do not just monitor 206.07. You must track the 205.0 base peak to maximize sensitivity, while using the 207.0 peak for isotopic confirmation.*

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## Part 2: Synthetic Utility & Stoichiometry

In process chemistry, the shift from a methoxy to an ethoxy substituent requires a recalculation of reagent loads. Using the wrong MW (e.g., confusing it with the methoxy analog, MW 192.04) leads to a 7.3% error in stoichiometry, potentially causing incomplete conversion or difficult purifications.

### 2.1 Validated Synthetic Workflow

The synthesis of **2,4-dichloro-5-ethoxyaniline** typically proceeds via the chlorination of a protected aniline precursor, followed by deprotection. Direct chlorination of the free amine is discouraged due to oxidation risks.

Protocol Overview:

- Protection: 3-Ethoxyaniline

N-(3-ethoxyphenyl)acetamide.

- Chlorination: Controlled electrophilic aromatic substitution using

or NCS (N-Chlorosuccinimide) to install chlorines at the 2 and 4 positions (ortho/para directors relative to the ethoxy/acetamido groups).

- Hydrolysis: Acidic deprotection to yield the free aniline.

## 2.2 Process Flow Diagram (Graphviz)



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Figure 1: Step-wise synthetic pathway for the production of **2,4-dichloro-5-ethoxyaniline** via a protected acetanilide intermediate.

## Part 3: Analytical Characterization Protocols

Trustworthiness in data comes from self-validating methods. The following protocols are designed to unequivocally distinguish **2,4-dichloro-5-ethoxyaniline** from its impurities and analogs.

### 3.1 HPLC-MS Method (Reverse Phase)

This method separates the ethoxy analog from the methoxy analog (a common impurity if shared equipment is used) based on hydrophobicity.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5  $\mu$ m, 4.6 x 100 mm.[1]
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm and MS (ESI+).

Expected Results:

- Retention Time (RT): The ethoxy analog will elute later than the methoxy analog due to the extra methylene group (

). Expect a shift of approx. +0.5 to +1.0 min depending on gradient slope.

- Mass Spectrum:

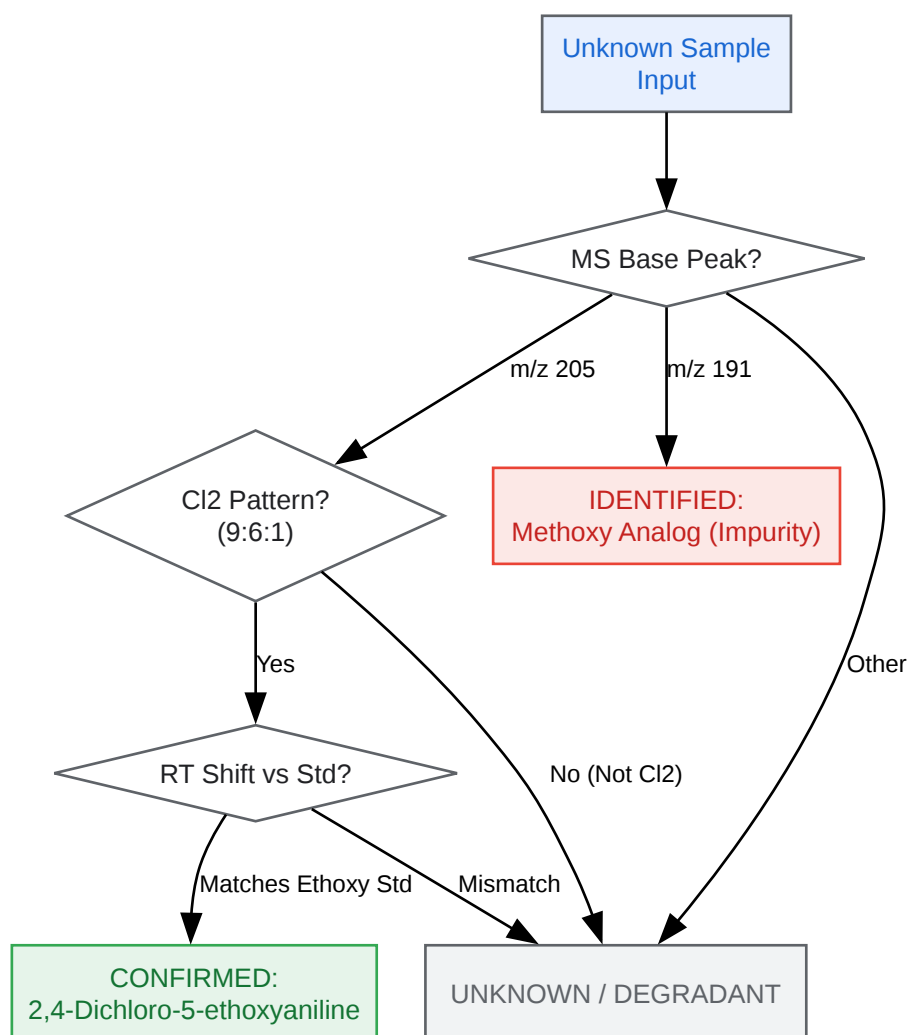
- Methoxy Analog: Base peak

192.

- Ethoxy Analog: Base peak

206 (nominal) / 205 (monoisotopic).

### 3.2 Decision Logic for Purity Analysis



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Figure 2: Analytical decision tree for validating sample identity using LC-MS data.

## Part 4: Application in Drug Development[5][7]

The primary utility of **2,4-dichloro-5-ethoxyaniline** lies in Structure-Activity Relationship (SAR) exploration.

- Kinase Inhibition: In the development of 4-anilinoquinoline-3-carbonitriles (e.g., Bosutinib analogs), the aniline moiety fits into the hydrophobic pocket of the kinase ATP-binding site.
- Steric Clash vs. Filling: The ethoxy group is bulkier than the methoxy.
  - Hypothesis: If the binding pocket has available space, the ethoxy group may displace water molecules, increasing binding affinity (entropic gain).
  - Risk:[4] If the pocket is tight, the ethoxy group may cause steric clash, drastically reducing potency ( ).
- Metabolic Soft Spot: The ethoxy group introduces a site for dealkylation by Cytochrome P450 enzymes (O-dealkylation). This is a critical parameter to measure in liver microsome stability assays.

Stoichiometric Example for Synthesis: To synthesize 10 grams of a Bosutinib analog using this intermediate:

- Reagent: **2,4-Dichloro-5-ethoxyaniline** (MW 206.07).
- Target Moles: 0.05 mol.
- Required Mass:  
.
- Contrast: Using the methoxy MW (192.04) would lead to weighing 9.60 g, a 6.8% under-loading, potentially stalling the reaction.

## References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1476636: 2,4-Dichloro-5-methoxyaniline. (Note: Used as the primary structural reference for the homolog series). Retrieved from [[Link](#)]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. (Foundational text on aniline SAR in kinase inhibitors).

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## Sources

- 1. 4-Ethoxyaniline | C<sub>8</sub>H<sub>11</sub>NO | CID 9076 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. molbase.com [[molbase.com](https://molbase.com)]
- 3. 2,4- Dichloroaniline (2,4- DCA) | C<sub>6</sub>H<sub>5</sub>Cl<sub>2</sub>N - Sarna Chemicals [[sarnachemicals.com](https://sarnachemicals.com)]
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